3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3,6-Dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core conjugated with a benzothiazole scaffold. The structure includes a methylsulfonyl substituent at position 6 of the benzothiazole ring and methyl groups at positions 3 and 6 of the oxazolo-pyridine moiety.
Properties
Molecular Formula |
C17H14N4O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-8-6-11(14-9(2)21-25-16(14)18-8)15(22)20-17-19-12-5-4-10(27(3,23)24)7-13(12)26-17/h4-7H,1-3H3,(H,19,20,22) |
InChI Key |
AWUGXQMQBJXTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazolo[5,4-b]pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include methylsulfonyl chloride, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Potential Reaction Pathways
The compound’s structural features enable participation in reactions typical of heterocycles and functional groups. Key reaction types include:
| Reaction Type | Key Features | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Reactivity at electrophilic positions in aromatic rings | Acidic/basic conditions, activating groups | Substitution at reactive sites (e.g., pyridine ring) |
| Hydrolysis | Methylsulfonyl group or carboxamide functional group | Acidic or basic aqueous environments | Conversion to sulfonic acid or carboxylic acid derivatives |
| Electrophilic Substitution | Activation by electron-donating groups (e.g., methyl groups) | Electrophiles (e.g., halogens, nitration agents) | Substitution at activated positions (e.g., methyl-substituted pyridine) |
| Cycloaddition Reactions | Presence of conjugated systems (e.g., ylidene moieties) | Controlled temperature, catalytic conditions | Formation of fused ring systems (e.g., Diels-Alder analogs) |
Analytical Characterization
Key techniques for assessing purity and structure:
-
NMR Spectroscopy : Proton and carbon NMR to confirm regiochemistry and functional group integrity.
-
HPLC : Separation and quantification of reaction intermediates or byproducts.
-
Mass Spectrometry : Verification of molecular weight and fragmentation patterns.
Research Findings
-
Kinetic Studies : While specific data for this compound is limited, heterocyclic analogs demonstrate that reaction rates depend on solvent polarity, pH, and steric effects of substituents .
-
Biological Implications : The methylsulfonyl group and heterocyclic rings may contribute to interactions with enzymatic targets (e.g., kinase inhibition), though experimental validation is required .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by multiple functional groups, including a benzothiazole moiety and an oxazolo[5,4-b]pyridine framework. Such structural diversity contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
Case Study:
A study published in Molecules demonstrated that similar benzothiazole derivatives could effectively induce cell death in human cancer cell lines by activating intrinsic apoptotic pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes and inhibit vital enzymes makes it a candidate for developing new antibiotics.
Case Study:
In vitro studies have indicated that compounds with similar structures possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific interactions with bacterial enzymes are under investigation to elucidate the exact mechanisms of action .
Enzyme Inhibition
The unique structural elements of this compound allow it to interact with various enzymes, potentially serving as an inhibitor for key biochemical pathways. This property can be leveraged in drug design for conditions such as diabetes and hypertension.
Research Findings:
Recent molecular docking studies suggest that this compound can effectively bind to target enzymes involved in metabolic pathways, providing a basis for its use in therapeutic applications aimed at metabolic disorders .
Synthetic Routes
The synthesis of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves several steps:
- Preparation of Intermediates: Synthesis begins with the formation of the benzothiazole and oxazolo[5,4-b]pyridine intermediates.
- Coupling Reaction: These intermediates are then coupled under controlled conditions using reagents such as methylsulfonyl chloride.
- Purification: The final product is purified using techniques like chromatography to ensure high purity levels.
Reaction Types
This compound can undergo various chemical reactions:
- Oxidation: Forms sulfoxides or sulfones.
- Reduction: Targets methylsulfonyl groups or other functional groups.
- Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at different positions on the molecule.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Combines oxazolo[5,4-b]pyridine and benzothiazole rings.
- Analog 1: (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (). Features a thiazolo-pyrimidine core with a furan substituent and cyano group. The absence of a sulfonyl group reduces polarity compared to the target compound.
- Analog 2: N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (). Includes a sulfonamide group and pyrazole ring, sharing the sulfonyl motif but differing in core heterocyclic architecture.
Substituent Effects
- Methylsulfonyl Group : In the target compound, this group may enhance solubility in polar solvents and modulate receptor binding, as seen in sulfonamide-containing analogs (e.g., compound 11 in ).
- Methyl and Cyano Groups: Analogs in use methyl and cyano substituents for steric hindrance and electronic stabilization, whereas the target compound lacks cyano functionality.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Methyl Groups : In the target compound, methyl protons would resonate at δ ~2.2–2.4 ppm (cf. δ 2.24 ppm in ).
- Aromatic Protons : Benzothiazole and oxazolo-pyridine protons may appear at δ 7.0–8.0 ppm, comparable to δ 7.94 ppm (=CH) in .
Data Table: Key Comparative Features
Biological Activity
3,6-Dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be dissected into several key components:
- Oxazole ring : Contributes to its heterocyclic nature.
- Benzothiazole moiety : Known for various biological activities including anti-inflammatory and anti-cancer properties.
- Methylsulfonyl group : Often associated with enhanced solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and oxazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example:
- A study noted that compounds similar to the one demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as the MAPK and PI3K/AKT pathways .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Research has shown that related benzothiazole derivatives can inhibit pro-inflammatory mediators like TNF-alpha and IL-6 in vitro. This inhibition is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Inhibitory studies have indicated that it may act as a selective inhibitor of monoamine oxidase (MAO), which is relevant for neurodegenerative diseases like Alzheimer's . The structure allows for effective binding to the enzyme's active site, leading to competitive inhibition.
Case Study 1: Anticancer Properties
A recent study synthesized a series of benzothiazole derivatives and assessed their cytotoxicity against HeLa and MCF-7 cell lines. The lead compound exhibited an IC50 value of 0.5 µM against HeLa cells, demonstrating significant potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment evaluating the anti-inflammatory properties of various benzothiazole derivatives, the compound showed a marked reduction in paw edema in carrageenan-induced models, suggesting effective anti-inflammatory action comparable to established NSAIDs .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cytokine Modulation : It can downregulate pro-inflammatory cytokines through NF-kB pathway inhibition.
- Enzyme Interaction : Binding to MAO leads to decreased levels of neurotoxic metabolites, providing neuroprotective effects.
Data Summary
The following table summarizes key findings related to the biological activity of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide:
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 0.5 | Apoptosis induction |
| Anti-inflammatory | Carrageenan model | N/A | Cytokine modulation |
| Enzyme Inhibition | MAO | 0.212 | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound's core heterocyclic structure can be synthesized via multi-step condensation reactions. For example, describes similar thiazolo-pyrimidine derivatives synthesized by refluxing precursors (e.g., substituted aldehydes, chloroacetic acid) in acetic anhydride/acetic acid with sodium acetate as a catalyst. To optimize yields:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst screening : Test alternatives to sodium acetate, such as potassium carbonate (as in ), which may improve reactivity in nucleophilic substitutions .
- Reflux time : Extend reaction times beyond 2 hours (as in ) to monitor completion via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., methylsulfonyl, dimethyl groups) using DMSO-d₆ as a solvent, with attention to deshielded protons near electronegative groups (e.g., sulfonyl) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity and bioactivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs lacking the methylsulfonyl group and test for changes in bioactivity (e.g., enzyme inhibition, antimicrobial activity). highlights similar benzothiazinones evaluated for antimicrobial properties, suggesting assays like MIC (Minimum Inhibitory Concentration) .
- Electrophilicity analysis : Use computational tools (e.g., DFT) to assess the sulfonyl group’s electron-withdrawing effects on the benzothiazole ring’s reactivity .
Q. What strategies can resolve contradictions in reported synthetic yields for related heterocycles?
- Methodology :
- Byproduct analysis : Use LC-MS to identify side products (e.g., reports 68% yield for a similar compound; discrepancies may arise from competing cyclization pathways) .
- Solvent purity : Trace water in acetic anhydride can hydrolyze intermediates; employ anhydrous conditions or molecular sieves .
- Temperature gradients : Test microwave-assisted synthesis to reduce reaction times and improve selectivity .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- Methodology :
- LogP calculation : Estimate lipophilicity using software like ChemAxon to assess membrane permeability. notes trifluoromethyl groups enhance metabolic stability, suggesting similar analyses for the methylsulfonyl group .
- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, referencing structural analogs in and .
Data Analysis and Experimental Design
Q. What experimental designs are recommended for studying this compound’s stability under varying pH and temperature?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC, as in ’s stability protocols for related compounds .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?
- Methodology :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates. Reference ’s antimicrobial assays for protocol design .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
